(6-Acetamidopyridin-3-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

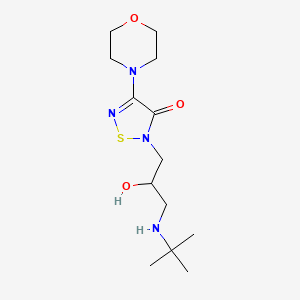

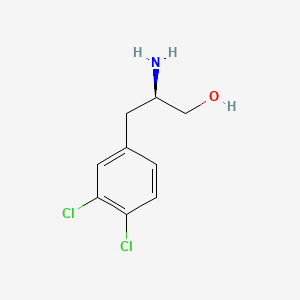

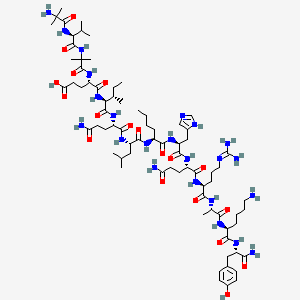

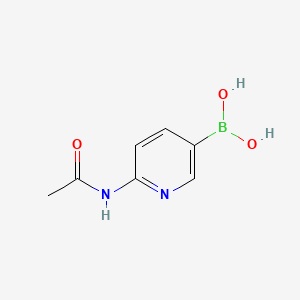

“(6-Acetamidopyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are heterocyclic building blocks that have been used in the synthesis of non-nucleoside inhibitors of hepatitis C virus (HCV) RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) and mammalian target of rapamycin (mTOR) inhibitors .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis

The molecular formula of “(6-Acetamidopyridin-3-yl)boronic acid” is C7H9BN2O3 . Its molecular weight is 179.97 g/mol . The InChI code is 1S/C7H9BN2O3/c1-5(11)10-7-3-2-6(4-9-7)8(12)13/h2-4,12-13H,1H3,(H,9,10,11) .Chemical Reactions Analysis

Boronic acids have unique physicochemical and electronic characteristics. They are considered Lewis acids . Boronic acids are known to react with common starting materials and intermediates under mild conditions, e.g., primary, secondary amines, and carbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Acetamidopyridin-3-yl)boronic acid” include a molecular weight of 179.97 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 4, and rotatable bond count of 2 . Its exact mass is 180.0706223 g/mol, and its monoisotopic mass is also 180.0706223 g/mol . The topological polar surface area is 82.4 Ų .Scientific Research Applications

Analytical Methods

(6-Acetamidopyridin-3-yl)boronic acid: can be used to develop analytical methods for detecting and quantifying cis-diol-containing compounds. Its selective binding properties make it suitable for use in various assays and diagnostic tools, particularly in the detection of biomolecules in clinical samples.

Each of these applications leverages the unique chemical properties of (6-Acetamidopyridin-3-yl)boronic acid , demonstrating its versatility and importance in scientific research across multiple disciplines .

Mechanism of Action

Target of Action

Boronic acids, including pyridinylboronic acids, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes a transmetalation process . This involves the transfer of an organic group from the boron atom of the boronic acid to a metal catalyst, such as palladium . The metal catalyst is first activated through an oxidative addition process, forming a new bond with an electrophilic organic group . The boronic acid then transfers its organic group to the activated metal catalyst .

Biochemical Pathways

Boronic acids are known to participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling . This reaction can be used to synthesize a wide variety of organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds produced .

Pharmacokinetics

The compound is a solid at room temperature and is typically stored in an inert atmosphere at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide variety of organic compounds, potentially leading to various molecular and cellular effects depending on the specific compounds produced .

properties

IUPAC Name |

(6-acetamidopyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O3/c1-5(11)10-7-3-2-6(4-9-7)8(12)13/h2-4,12-13H,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNAHNBBRFXANB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)NC(=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669787 |

Source

|

| Record name | (6-Acetamidopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

947533-21-3 |

Source

|

| Record name | (6-Acetamidopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.